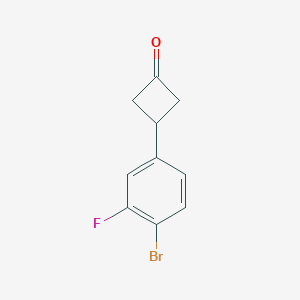

3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one

CAS No.: 916814-08-9

Cat. No.: VC4132121

Molecular Formula: C10H8BrFO

Molecular Weight: 243.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 916814-08-9 |

|---|---|

| Molecular Formula | C10H8BrFO |

| Molecular Weight | 243.07 |

| IUPAC Name | 3-(4-bromo-3-fluorophenyl)cyclobutan-1-one |

| Standard InChI | InChI=1S/C10H8BrFO/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7/h1-2,5,7H,3-4H2 |

| Standard InChI Key | LCNQMBKRUBDVCE-UHFFFAOYSA-N |

| SMILES | C1C(CC1=O)C2=CC(=C(C=C2)Br)F |

| Canonical SMILES | C1C(CC1=O)C2=CC(=C(C=C2)Br)F |

Introduction

Structural and Molecular Characteristics

The structure of 3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one features a cyclobutanone ring (a four-membered carbonyl-containing ring) attached to a para-bromo and meta-fluoro-substituted phenyl group. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(4-bromo-3-fluorophenyl)cyclobutan-1-one | |

| Molecular Formula | C₁₀H₈BrFO | |

| Molecular Weight | 243.07 g/mol | |

| SMILES | C1C(CC1=O)C2=CC(=C(C=C2)Br)F | |

| InChI Key | LCNQMBKRUBDVCE-UHFFFAOYSA-N |

The presence of both bromine and fluorine atoms introduces steric and electronic effects that influence reactivity. The cyclobutanone ring’s inherent strain (Baeyer strain) enhances its susceptibility to ring-opening reactions, while the halogenated aryl group directs electrophilic substitution patterns.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one typically involves multi-step protocols:

-

Friedel-Crafts Acylation:

-

Reaction of 4-bromo-3-fluorobenzene with cyclobutanone derivatives under Lewis acid catalysis (e.g., AlCl₃).

-

Yields are optimized by controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane).

-

-

Cross-Coupling Reactions:

Key Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents decomposition |

| Solvent | Dichloromethane or THF | Enhances solubility |

| Catalyst | AlCl₃ or Pd(PPh₃)₄ | Accelerates acylation |

Side reactions, such as over-halogenation or ring-opening, are mitigated by stoichiometric control and inert atmospheres .

Chemical Reactivity and Functionalization

The compound participates in diverse transformations:

-

Nucleophilic Aromatic Substitution:

The bromine atom at the para position undergoes substitution with amines or alkoxides, enabling the introduction of nitrogen- or oxygen-containing groups . -

Cycloaddition Reactions:

The cyclobutanone ring engages in [2+2] cycloadditions with alkenes, forming bicyclic structures under UV irradiation . -

Reductive Amination:

Conversion to secondary amines via reaction with primary amines and reducing agents (e.g., NaBH₄) .

Applications in Pharmaceutical Research

Drug Intermediate

3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For example:

-

IGF-1R Inhibitors: Its cyclobutanone moiety is critical for cis-selective reductive amination, establishing 1,3-stereochemistry in pyrrolopyrimidine-based therapeutics .

-

Antileishmanial Agents: Structural analogs demonstrate improved pharmacokinetics by modulating halogen substituents .

Material Science

The compound’s rigid scaffold is utilized in liquid crystal and polymer research, where halogen interactions enhance thermal stability .

| Hazard | Precautionary Measure | Source |

|---|---|---|

| Skin Irritation (H315) | Wear nitrile gloves | |

| Eye Damage (H319) | Use safety goggles | |

| Respiratory Irritation (H335) | Work in a fume hood |

Storage recommendations include inert atmospheres (N₂ or Ar) and temperatures below 25°C .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume